Molecular Architecture & Alkyl-Chain Optimization
The N‑methyl substituent delivers the lowest molecular weight (178.19 g mol⁻¹) and the fewest rotatable bonds (3) among the N‑alkyl homologs, maximizing ligand efficiency while retaining the two hydrogen‑bond donors (OH + pyrazole NH) essential for target engagement . The ethyl analog (C₉H₁₂N₄O, MW 192.22, 3 rotatable bonds) adds 14 Da of lipophilic bulk, and the propyl analog (C₁₀H₁₄N₄O, MW 206.25) adds 28 Da with a fourth rotatable bond, each increment reducing calculated aqueous solubility and increasing the probability of off‑target hydrophobic interactions [1].
| Evidence Dimension | Molecular weight, rotatable bond count, hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | MW = 178.19 g mol⁻¹; Rotatable bonds = 3; HBD = 2; HBA = 3 |
| Comparator Or Baseline | Ethyl analog (MW = 192.22, Rot bonds = 3, HBD = 2, HBA = 3); Propyl analog (MW ≈ 206.25, Rot bonds = 4, HBD = 2, HBA = 3) |
| Quantified Difference | 14 Da (methyl→ethyl); 28 Da (methyl→propyl); +1 rotatable bond (methyl→propyl) |
| Conditions | Calculated structural descriptors (ChemSrc, Kuujia, Leyan vendor data). |
Why This Matters
Procurement of the methyl derivative ensures the smallest, most ligand‑efficient scaffold in the series, minimizing the risk of lipophilicity‑driven off‑target effects and solubility limitations that accompany the heavier alkyl chains.
- [1] Kuujia.com. (1-Propyl-1H-imidazol-2-yl)(1H-pyrazol-4-yl)methanol; CAS 1339924‑10‑5. View Source
